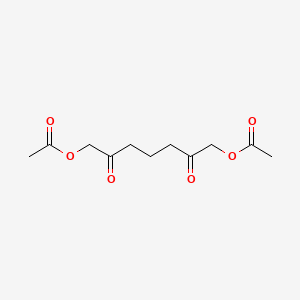

2,6-Dioxoheptane-1,7-diyl diacetate

Descripción

2,6-Dioxoheptane-1,7-diyl diacetate is a diester compound characterized by a seven-carbon (heptane) backbone with ketone groups at positions 2 and 6, and acetyloxy groups at terminal positions 1 and 5. The presence of both ketone and ester functionalities may influence its solubility, thermal stability, and compatibility with polymers like polylactic acid (PLA) .

Propiedades

Número CAS |

63181-64-6 |

|---|---|

Fórmula molecular |

C11H16O6 |

Peso molecular |

244.24 g/mol |

Nombre IUPAC |

(7-acetyloxy-2,6-dioxoheptyl) acetate |

InChI |

InChI=1S/C11H16O6/c1-8(12)16-6-10(14)4-3-5-11(15)7-17-9(2)13/h3-7H2,1-2H3 |

Clave InChI |

YFMQMLWPHCSAAZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC(=O)CCCC(=O)COC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxoheptane-1,7-diyl diacetate typically involves the reaction of heptane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dioxoheptane-1,7-diyl diacetate may involve large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dioxoheptane-1,7-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.

Aplicaciones Científicas De Investigación

2,6-Dioxoheptane-1,7-diyl diacetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2,6-Dioxoheptane-1,7-diyl diacetate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The acetate groups may also play a role in modulating the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Structural Differences :

Functional Properties :

- Solubility Parameters : Compound 4’s Hansen solubility parameters (δp = polar, δh = hydrogen bonding) closely match PLA, enhancing its plasticizing efficiency. The shorter chain and ketone placement in 2,6-dioxoheptane-1,7-diyl diacetate may reduce compatibility with PLA due to differing polarity .

- Glass Transition Temperature (Tg) : Compound 4 reduces PLA’s Tg by 8–12°C, suggesting superior plasticizing effects compared to other analogs. The target compound’s smaller size might limit its Tg reduction capacity due to reduced molecular flexibility .

Comparison with Poly[oxy-2,6-naphthalenediyloxy(1,7-dioxo-1,7-heptanediyl)]

Structural Differences :

- Molecular Weight: The polymer (CAS 106912-17-8) has a repeating unit molecular weight of 284.3 g/mol, whereas 2,6-dioxoheptane-1,7-diyl diacetate is a monomeric compound .

- Backbone Composition : The polymer incorporates naphthalene units, enhancing rigidity, while the target compound’s heptane backbone offers flexibility.

Functional Properties :

- Applications : The polymer’s aromatic structure suggests use in high-temperature or mechanical stress environments, whereas the target compound’s smaller size may favor roles as a plasticizer or crosslinking agent .

Data Tables

Table 1. Structural and Functional Comparison of 2,6-Dioxoheptane-1,7-diyl Diacetate with Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.